4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Regioselective Synthesis of Pyrimidine Derivatives : Pyrimidines like 4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine are synthesized using organolithium reagents. These processes involve nucleophilic attacks on pyrimidines resulting in C-4 substituted products, demonstrating the reactivity and utility of such compounds in chemical synthesis (Abdou, 2006).
Biological and Pharmacological Research
Anti-Tubercular Properties : Studies have shown that certain pyrimidine derivatives exhibit significant anti-tubercular properties. These compounds are evaluated for their effectiveness against mycobacterium tuberculosis, indicating their potential in developing new treatments for tuberculosis (Vavaiya et al., 2022).
Histamine H4 Receptor Ligands : 2-Aminopyrimidines, similar in structure to this compound, have been studied as ligands for the histamine H4 receptor. These compounds show potential as anti-inflammatory and antinociceptive agents, suggesting their application in treating pain and inflammation (Altenbach et al., 2008).
Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives, related to the core structure of this compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promise in cancer treatment and inflammation management (Rahmouni et al., 2016).
Nonlinear Optical (NLO) Applications : The pyrimidine ring, found in compounds like this compound, is noted for its presence in DNA and RNA and its applications in medicine and NLO fields. Studies on thiopyrimidine derivatives have shown their potential in NLO applications, relevant for optoelectronic and high-tech applications (Hussain et al., 2020).
Mechanism of Action
While the specific mechanism of action for “4-Chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine” is not mentioned in the retrieved sources, it’s known that pyrimidine derivatives can exert their biological effects through various mechanisms. For instance, some pyrimidine derivatives have shown anticancer potential by inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Properties
IUPAC Name |
4-chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-3-15-4-5-16(9(2)7-15)11-6-10(12)13-8-14-11/h6,8-9H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFIOFMDQPZFPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(C1)C)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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